molecular formula C9H9NO2S B590980 Tosylmethyl Isocyanide-13C1 CAS No. 60684-36-8

Tosylmethyl Isocyanide-13C1

Cat. No. B590980
CAS RN: 60684-36-8
M. Wt: 196.228
InChI Key: CFOAUYCPAUGDFF-VQEHIDDOSA-N
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Description

Tosylmethyl Isocyanide-13C1, also known as TosMIC-13C1, is a biochemical used for proteomics research . It has a molecular formula of C8H9NO2S and a molecular weight of 196.23 .


Synthesis Analysis

TosMIC, the non-isotopic variant of Tosylmethyl Isocyanide-13C1, is a powerful synthon for cyclization, affording a diverse range of heterocycles . It is also a good sulfonylating and sulfomethylating reagent . The synthesis of TosMIC involves various synthetic methodologies like multi-component reaction, cyclization, domino, cascade, and cycloaddition, and metal-catalyzed reactions .


Molecular Structure Analysis

The molecular structure of Tosylmethyl Isocyanide-13C1 consists of an isocyanide group, a sulfonyl group, and an alpha carbon which is acidic by nature . The sulfonyl group not only enhances the acidity of the α-protons but is also a good leaving group .


Chemical Reactions Analysis

TosMIC acts as a powerful synthon for cyclization to afford a diverse range of heterocycles after leaving the tosyl group . It is also utilized for regio, chemo, and stereoselective synthesis and production of sulfones and sulfinates .

Mechanism of Action

TosMIC is a unique one-carbon synthon that can be easily deprotonated and alkylated . The sulfinyl group enhances the acidity of the α-protons and acts as a good leaving group . The oxidation of the carbon atom in the isocyanide group is a driving force for multiple reactions .

Safety and Hazards

Tosylmethyl Isocyanide-13C1 is considered hazardous. It is toxic if swallowed or inhaled, and it may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is also suspected of damaging fertility or the unborn child . It is advised to use personal protective equipment as required and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

TosMIC has proved as a powerful and versatile synthon and is used in the synthesis of a broad range of heterocycles having pharmacological interest . It serves as an important building block in various synthetic methodologies . Various new catalysts and novel methodologies were explored due to the enormous use of this reagent .

properties

IUPAC Name

1-methyl-4-((113C)methylidyneazaniumylmethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-8-3-5-9(6-4-8)13(11,12)7-10-2/h3-6H,7H2,1H3/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOAUYCPAUGDFF-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[13C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tosylmethyl Isocyanide-13C1

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